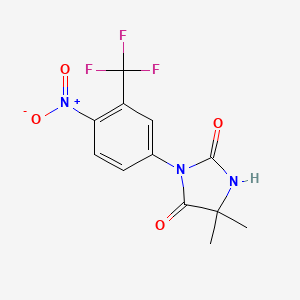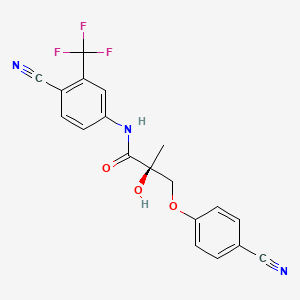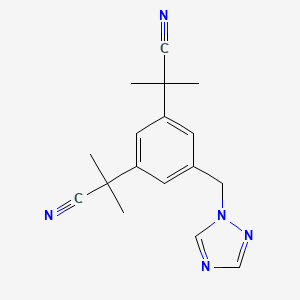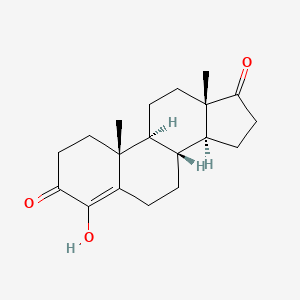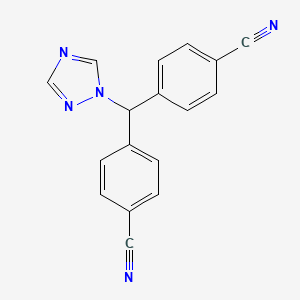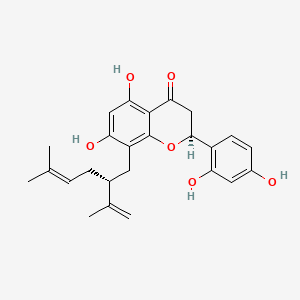
Sophoraflavanone G
Vue d'ensemble
Description
Sophoraflavanone G est un composé flavonoïde isolé des racines de Sophora flavescens, une plante couramment utilisée en médecine traditionnelle chinoise. Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antitumorales et antimicrobiennes . Il s’agit d’un phytoncide volatil libéré par les membres du genre Sophora pour se protéger des protozoaires, des bactéries et des champignons nuisibles .
Applications De Recherche Scientifique
Sophoraflavanone G has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and synthesis.
Mécanisme D'action
Sophoraflavanone G exerce ses effets par le biais de diverses cibles et voies moléculaires :
Analyse Biochimique
Biochemical Properties
Sophoraflavanone G interacts with several enzymes and proteins. It has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain . It also inhibits the growth of antibiotic-resistant bacteria and may enhance the effect of currently used antibiotics . Furthermore, this compound has been shown to inhibit the EGFR-PI3K-AKT signaling pathway, which plays a crucial role in cell survival and proliferation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It promotes apoptosis in human breast cancer cells and leukemia cells . It also reduces the inflammatory response in lipopolysaccharide-stimulated macrophages . In addition, this compound has been found to impact the growth of antibiotic-resistant bacteria .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the EGFR-PI3K-AKT signaling pathway, which is involved in cell survival and proliferation . It also down-regulates COX-2, reducing the production of prostaglandin E2, a lipid compound involved in inflammation .
Temporal Effects in Laboratory Settings
This compound has shown stable effects over time in laboratory settings. It consistently inhibits COX-2 induction in lipopolysaccharide-treated RAW cells at concentrations ranging from 1-50 µM . It also consistently reduces the inflammatory response in lipopolysaccharide-stimulated macrophages .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has shown in vivo anti-inflammatory activity against mouse croton oil-induced ear edema and rat carrageenan paw edema via oral (2-250 mg/kg) or topical administration (10-250 µg/ear) .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the EGFR-PI3K-AKT signaling pathway, which is a key pathway in cell survival and proliferation . It also down-regulates COX-2, which is involved in the production of prostaglandin E2, a lipid compound involved in inflammation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Sophoraflavanone G peut être synthétisée par le biais de diverses réactions chimiques impliquant des précurseurs flavonoïdes. Une méthode courante implique la condensation de la 2,4,6-trihydroxyacetophénone avec le 2,4-dihydroxybenzaldéhyde en présence d’une base, suivie de réactions de cyclisation et de prénylation .
Méthodes de production industrielle : La production industrielle de this compound implique généralement l’extraction des racines de Sophora flavescens. Les racines sont séchées, broyées et soumises à une extraction par solvant à l’aide d’éthanol ou de méthanol. L’extrait est ensuite purifié à l’aide de techniques chromatographiques pour isoler la this compound .
Analyse Des Réactions Chimiques
Types de réactions : Sophoraflavanone G subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des quinones et d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent la convertir en dihydroflavonoïdes.
Substitution : Elle peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés comme agents réducteurs.
Substitution : Des réactifs tels que l’anhydride acétique et le chlorure de benzoyle sont utilisés pour les réactions d’acétylation et de benzoylation.
Principaux produits :
Oxydation : Quinones et autres dérivés flavonoïdes oxydés.
Réduction : Dihydroflavonoïdes.
Substitution : Dérivés acétylés et benzoylés.
4. Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier la chimie et la synthèse des flavonoïdes.
Comparaison Avec Des Composés Similaires
Sophoraflavanone G est unique parmi les flavonoïdes en raison de son motif de prénylation spécifique, qui renforce son activité biologique. Parmi les composés similaires, on peut citer :
Kurarinone : Un autre flavonoïde de Sophora flavescens qui possède de fortes propriétés anti-inflammatoires et antitumorales.
Kurarinol : Connu pour son activité inhibitrice de la tyrosinase, ce qui le rend utile dans les applications cosmétiques.
Sophoraflavanone I : Présente une activité cytotoxique contre les cellules tumorales.
This compound se distingue par son large éventail d’activités biologiques et ses applications thérapeutiques potentielles, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYVAQQLDYTHCL-CMJOXMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243345 | |
| Record name | Vexibinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97938-30-2 | |
| Record name | Sophoraflavanone G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97938-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vexibinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097938302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vexibinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


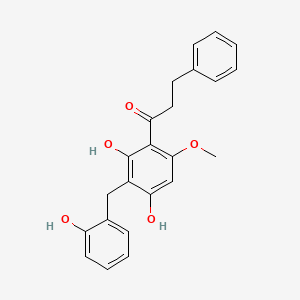
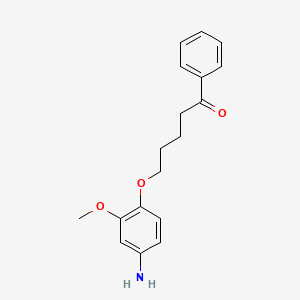
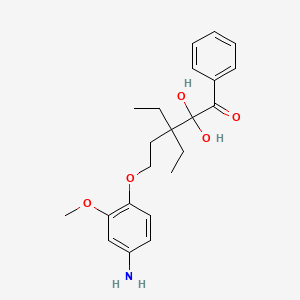
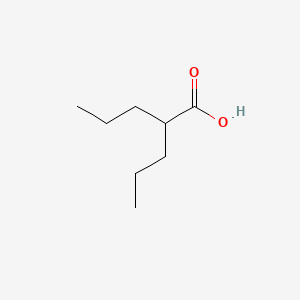

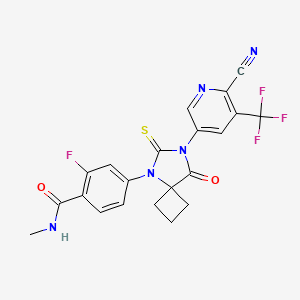
![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B1683755.png)

